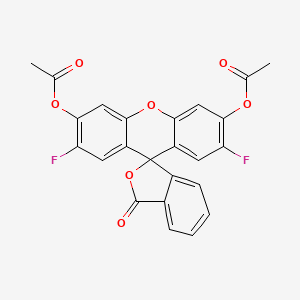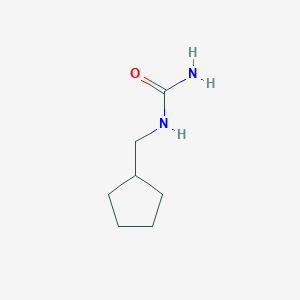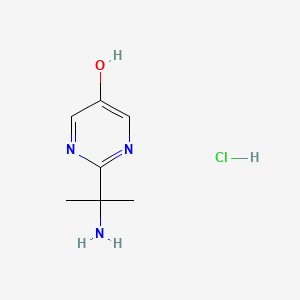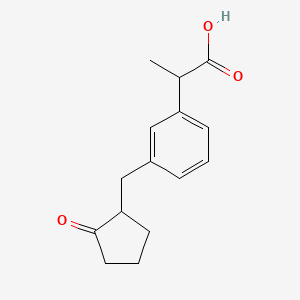![molecular formula C41H38FN7O7S B15295238 N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide](/img/structure/B15295238.png)
N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide” is a complex organic compound that features multiple functional groups, including benzodioxole, thiazole, oxadiazole, and piperazine. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural motifs. Common synthetic routes may include:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Thiazole Ring Construction: This might involve the cyclization of a thioamide with an α-haloketone.
Oxadiazole Formation: This can be synthesized via the reaction of a hydrazide with a carboxylic acid derivative.
Piperazine Introduction: This step could involve the nucleophilic substitution of a halogenated precursor with piperazine.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating the transformation of other molecules.
Materials Science: Its unique structure could be used in the design of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound might act as an inhibitor of specific enzymes, making it a potential lead compound in drug discovery.
Receptor Binding: Its structure could allow it to bind to specific biological receptors, influencing cellular signaling pathways.
Medicine
Drug Development: The compound’s potential biological activities make it a candidate for the development of new therapeutic agents.
Diagnostics: It could be used in the design of diagnostic tools for detecting specific biomolecules.
Industry
Chemical Synthesis: The compound might be used as an intermediate in the synthesis of other complex molecules.
Polymer Science: Its structure could be incorporated into polymers to impart specific properties.
Mécanisme D'action
The mechanism by which the compound exerts its effects depends on its interaction with specific molecular targets. This could involve:
Binding to Enzymes: Inhibiting their activity by blocking the active site.
Interacting with Receptors: Modulating signaling pathways by binding to receptor sites.
Altering Cellular Processes: Affecting cellular functions by interacting with key biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzodioxole Derivatives: Compounds with similar benzodioxole moieties.
Thiazole Derivatives: Compounds featuring thiazole rings.
Oxadiazole Derivatives: Molecules containing oxadiazole structures.
Piperazine Derivatives: Compounds with piperazine rings.
Uniqueness
The uniqueness of “N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide” lies in its combination of multiple functional groups, which can confer unique chemical and biological properties not found in simpler molecules.
Propriétés
Formule moléculaire |
C41H38FN7O7S |
|---|---|
Poids moléculaire |
791.8 g/mol |
Nom IUPAC |
N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C41H38FN7O7S/c42-31-7-10-33(11-8-31)52-23-27-1-4-29(5-2-27)41-45-39(56-47-41)22-49-15-13-48(14-16-49)21-38(51)46-43-20-30-6-9-34(19-35(30)50)53-24-32-25-57-40(44-32)18-28-3-12-36-37(17-28)55-26-54-36/h1-12,17,19-20,25,50H,13-16,18,21-24,26H2,(H,46,51)/b43-20+ |
Clé InChI |
UBTUDBNKVUIOLS-PZUSPJSTSA-N |
SMILES isomérique |
C1CN(CCN1CC2=NC(=NO2)C3=CC=C(C=C3)COC4=CC=C(C=C4)F)CC(=O)N/N=C/C5=C(C=C(C=C5)OCC6=CSC(=N6)CC7=CC8=C(C=C7)OCO8)O |
SMILES canonique |
C1CN(CCN1CC2=NC(=NO2)C3=CC=C(C=C3)COC4=CC=C(C=C4)F)CC(=O)NN=CC5=C(C=C(C=C5)OCC6=CSC(=N6)CC7=CC8=C(C=C7)OCO8)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


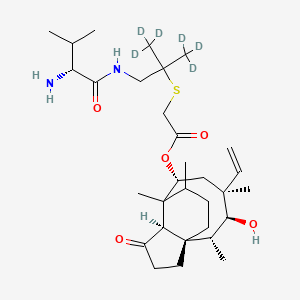
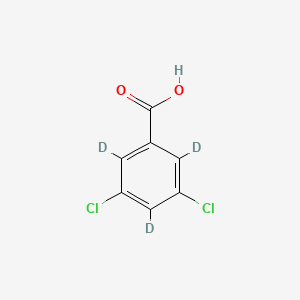
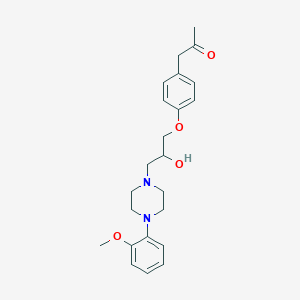
![n1-[4-(Propan-2-yloxy)phenyl]ethane-1,2-diamine](/img/structure/B15295184.png)
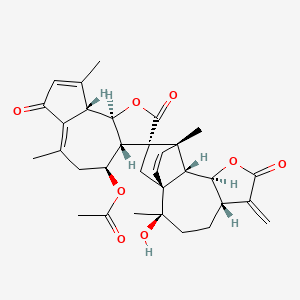
![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)
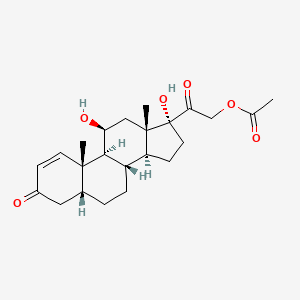
![(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol](/img/structure/B15295195.png)
